molecular formula C17H24N2O5S B12431102 Sinapine (thiocyanate)

Sinapine (thiocyanate)

Cat. No.: B12431102
M. Wt: 368.4 g/mol
InChI Key: YLELSNOPYHTYTB-UHFFFAOYSA-N
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Description

Sinapine (thiocyanate) is a quaternary amine alkaloid widely found in cruciferous plants, such as rapeseed and mustard seeds. It is the choline ester of sinapic acid and is known for its broad range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapine (thiocyanate) can be synthesized through the esterification of sinapic acid with choline. The reaction typically involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of sinapine (thiocyanate) often involves the extraction from rapeseed meal, a by-product of rapeseed oil production. The extraction process includes hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation, which significantly increases the yield compared to traditional methods .

Types of Reactions:

    Oxidation: Sinapine (thiocyanate) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert sinapine (thiocyanate) into its reduced forms, which may have different pharmacological properties.

    Substitution: Sinapine (thiocyanate) can participate in substitution reactions, where the thiocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used to replace the thiocyanate group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sinapic acid derivatives, while substitution reactions can produce a variety of sinapine analogs .

Comparison with Similar Compounds

Sinapine (thiocyanate) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate

InChI

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H

InChI Key

YLELSNOPYHTYTB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]

Origin of Product

United States

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